molecular formula C18H20N2OS B2784110 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 867041-74-5

2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole

Cat. No.: B2784110
CAS No.: 867041-74-5
M. Wt: 312.43
InChI Key: ARGUETCEIHSZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3-(p-Tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative intended for research use in pharmaceutical and biological chemistry. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse therapeutic potential . This compound features a hybrid structure, combining the benzimidazole core with a (p-tolyloxy)propylthio moiety, which may influence its physicochemical properties and biological interactions. Benzimidazole derivatives are extensively investigated for their antimicrobial properties. Research on analogous compounds has demonstrated significant activity against a range of pathogens, including Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans . Some related 2-substituted benzimidazoles have shown potent efficacy with minimum inhibitory concentration (MIC) values below 1 µg/mL . Furthermore, certain derivatives exhibit excellent antibiofilm activity, capable of both inhibiting the formation of biofilms and eradicating cells within established biofilms, which is a critical area of research for tackling persistent infections . The mechanism of action for benzimidazole compounds is multifaceted and may involve interaction with several bacterial targets. Molecular docking studies suggest that related derivatives can bind to essential bacterial enzymes and proteins, such as (p)ppGpp synthetases/hydrolases (enzymes involved in the bacterial stress response and persistence), filamenting temperature-sensitive protein Z (FtsZ, a key protein in bacterial cell division), and pyruvate kinases (crucial metabolic enzymes) . Inhibition of these targets can disrupt vital cellular processes, leading to antibacterial effects. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(4-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-14-7-9-15(10-8-14)21-11-4-12-22-13-18-19-16-5-2-3-6-17(16)20-18/h2-3,5-10H,4,11-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGUETCEIHSZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCSCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the thioether linkage: The benzimidazole intermediate is then reacted with a thiol compound, such as 3-(p-tolyloxy)propylthiol, under basic conditions to form the thioether linkage.

    Final functionalization: The resulting intermediate is further functionalized by introducing the p-tolyloxy group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The thioether linkage and p-tolyloxy group may enhance its binding affinity and selectivity. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Yield : The replacement of oxygen with sulfur (e.g., in ) reduced yields (80% → 54%), likely due to increased steric hindrance or reactivity challenges with thiol intermediates.
  • Chain Length and Aryl Groups : Shorter chains (e.g., ethyl in ) or bulky substituents (e.g., trifluoroethoxy in ) may complicate synthesis but enhance target specificity.

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

  • Thioether vs.
  • Fluorinated Derivatives : Compounds like those in (trifluoroethoxy group) combine enhanced metabolic stability (due to C-F bonds) with moderate solubility, balancing pharmacokinetic profiles.

Theoretical and Computational Insights

  • DFT Studies : utilized B3LYP/6-31G* calculations to optimize benzimidazole-indole hybrids, demonstrating the utility of computational methods in predicting electronic properties and stability. Such approaches could model the target compound’s reactivity and binding modes.

Biological Activity

2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with benzimidazole moieties often exhibit:

  • Antimicrobial Activity : The benzimidazole structure is known for its ability to inhibit microbial growth, potentially through disruption of nucleic acid synthesis.
  • Antitumor Properties : Studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation.

Biological Activity Data Table

Biological Activity Mechanism Reference
AntimicrobialInhibition of nucleic acid synthesis
AntitumorInduction of apoptosis via Bcl-2 modulation
AnticonvulsantModulation of neurotransmitter release

Antitumor Activity

A study conducted on various benzimidazole derivatives, including this compound, demonstrated significant cytotoxic effects against multiple cancer cell lines. The IC50 values indicated that the compound exhibited potent activity comparable to standard chemotherapeutic agents like doxorubicin.

Antimicrobial Efficacy

In vitro assays revealed that the compound effectively inhibited the growth of several bacterial strains, showcasing its potential as an antimicrobial agent. The mechanism was linked to its ability to interfere with DNA replication processes in bacteria.

Research Findings

  • Antitumor Effects : The compound has been shown to trigger apoptosis in cancer cells, primarily through activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells.
  • Neuroprotective Properties : Preliminary studies suggest that the compound may offer neuroprotection by modulating glutamate release, which could be beneficial in treating neurological disorders.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications on the p-tolyloxy group significantly influence the biological activity, suggesting a tailored approach for enhancing efficacy.

Q & A

Q. What are the established synthetic routes for 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole?

  • Methodology: The synthesis typically involves multi-step reactions starting with functionalization of the benzimidazole core. Key steps include:
  • Thioether formation: Reaction of 1H-benzimidazole-2-thiol derivatives with halogenated intermediates (e.g., 3-(p-tolyloxy)propyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Critical parameters: Reaction temperature (60–80°C), inert atmosphere (N₂), and stoichiometric control to minimize byproducts like over-alkylated species .

Q. How is the compound structurally characterized?

  • Analytical techniques:
  • NMR spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 7.2–8.1 ppm for benzimidazole protons, δ 3.8–4.2 ppm for thioether methylene groups) .
  • Mass spectrometry (HRMS): Exact mass determination (e.g., [M+H]⁺ ion at m/z 381.1245) .
  • X-ray crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., CCDC references for analogous structures) .

Advanced Research Questions

Q. How can experimental design be optimized for improved yield in thioalkylation reactions?

  • Methodology:
  • Design of Experiments (DOE): Use factorial designs to evaluate solvent polarity (e.g., DMF vs. THF), base strength (e.g., NaH vs. K₂CO₃), and reaction time .
  • Catalyst screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiolate nucleophilicity .
  • In situ monitoring: Employ HPLC or TLC to track intermediate formation and adjust reaction conditions dynamically .

Q. What mechanisms underlie the compound’s reported antimicrobial activity?

  • Hypotheses and methods:
  • Enzyme inhibition: Molecular docking studies suggest interaction with bacterial dihydrofolate reductase (DHFR) active sites (PDB ID: 1DF7). Use AutoDock Vina for binding affinity calculations .
  • Membrane disruption: Fluorescence assays (e.g., propidium iodide uptake) to evaluate cell permeability changes in Gram-positive pathogens .
  • Resistance profiling: Compare MIC values against clinical isolates with/without efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Troubleshooting strategies:
  • Batch variability: Characterize purity via HPLC (e.g., C18 column, 0.1% TFA/ACN gradient) and assess impurities’ bioactivity .
  • Assay conditions: Standardize protocols (e.g., CLSI guidelines for broth microdilution) to control pH, serum protein interference, and inoculum size .
  • Structural analogs: Compare activity of derivatives (e.g., p-tolyl vs. p-fluorophenyl substitutions) to isolate pharmacophore contributions .

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

  • Approaches:
  • DFT calculations: Use Gaussian 16 with B3LYP/6-31G* to model thioether bond cleavage under oxidative stress (e.g., H₂O₂ exposure) .
  • MD simulations: GROMACS for solvation dynamics and stability in physiological buffers (pH 7.4) .
  • QSAR modeling: Build regression models using descriptors like logP, polar surface area, and HOMO-LUMO gaps .

Specialized Research Scenarios

Q. How to investigate the compound’s stability under physiological conditions?

  • Protocol:
  • Forced degradation: Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH, 37°C), and oxidative stress (3% H₂O₂) .
  • LC-MS/MS analysis: Identify degradation products (e.g., sulfoxide derivatives) and propose pathways .

Q. What strategies enhance selectivity in targeting parasitic vs. mammalian enzymes?

  • Methods:
  • Kinetic studies: Measure IC₅₀ against recombinant Leishmania cysteine proteases vs. human cathepsin B .
  • Covalent docking: Probe interactions with catalytic cysteine residues using Schrödinger’s CovDock .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.